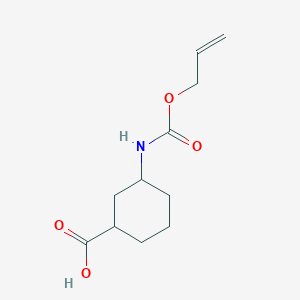

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid

Description

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid (CAS: 1339549-68-6) is a cyclohexane-based carboxylic acid derivative featuring an allyloxycarbonylamino (Alloc) group at the 3-position. This compound is structurally characterized by a six-membered cyclohexane ring, a carboxylic acid group at the 1-position, and a protected amine group (via Alloc) at the 3-position. The Alloc group serves as a temporary protective moiety in organic synthesis, enabling selective deprotection under mild conditions (e.g., palladium-catalyzed reactions) . Its applications span pharmaceutical intermediates, peptide chemistry, and materials science, where its stereochemical rigidity and functional group versatility are advantageous.

Properties

IUPAC Name |

3-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGNIEBAURMBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-allyloxycarbonylamino-cyclohexanecarboxylic acid typically involves:

- Starting from cyclohexanecarboxylic acid or its derivatives.

- Functionalizing the cyclohexane ring at the 3-position with an amino group.

- Protecting or derivatizing the amino group with an allyloxycarbonyl (Alloc) protecting group.

- Ensuring the carboxylic acid functionality remains intact or is introduced at the correct stage.

The key challenge is selective substitution at the 3-position of the cyclohexane ring with the allyloxycarbonylamino moiety while maintaining the carboxylic acid group.

Preparation of the Cyclohexanecarboxylic Acid Core

The cyclohexanecarboxylic acid framework can be prepared via hydrogenation or functional group transformations of aromatic precursors or related intermediates.

Hydrogenation of Benzenecarboxylic Acids:

One common industrial approach involves catalytic hydrogenation of benzenecarboxylic acid derivatives (e.g., benzoic acid or substituted benzoic acids) under high pressure hydrogen in the presence of rhodium or ruthenium catalysts supported on carbon. The process uses tertiary cyclic amide solvents such as N-methylpyrrolidone to improve solubility and reaction efficiency. Conditions typically range from 80 to 190 °C and pressures from 400 to 1500 psig, depending on catalyst and substrate specifics.Halogenation and Subsequent Functionalization:

Cyclohexanecarboxylic acid derivatives can be halogenated using agents such as phosphorus trichloride (PX3), phosphorus pentachloride (PX5), thionyl chloride (SOX2), or oxalyl chloride (COX2) in the presence of trialkylamines. This step converts the acid into more reactive acyl halides, which are intermediates for further functionalization.

Introduction of the Amino Group at the 3-Position

The amino group at the 3-position can be introduced by several methods:

Nucleophilic Substitution on Halogenated Intermediates:

The halogenated cyclohexanecarboxylic acid derivative (e.g., 3-chlorocyclohexanecarboxylic acid) can be reacted with ammonia or amines to substitute the halogen with an amino group.Reduction of Nitro Precursors:

Alternatively, nitration at the 3-position followed by reduction can yield the amino substitution.Use of Amino-Functionalized Precursors:

Some methods involve direct acylation of amino-containing cyclohexane derivatives.

Allyloxycarbonylation of the Amino Group

The allyloxycarbonyl (Alloc) protecting group is introduced to the amino group to form the 3-allyloxycarbonylamino substituent.

Reaction with Allyl Chloroformate:

The amino-cyclohexanecarboxylic acid intermediate is reacted with allyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate linkage. This reaction is typically carried out in an inert organic solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature to prevent side reactions.Catalysis and Conditions:

The reaction is often catalyzed or facilitated by bases to scavenge HCl formed during the reaction. The reaction time and temperature are optimized to maximize yield and purity.

Purification and Characterization

Extraction and Phase Separation:

After reaction completion, the mixture is typically subjected to aqueous workup to remove inorganic salts and excess reagents.Chromatographic Purification:

The product can be purified by column chromatography, recrystallization, or preparative HPLC depending on scale.Analytical Characterization:

The final compound is characterized by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

The use of tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) in hydrogenation enhances solubility of aromatic acids and improves catalyst efficiency, leading to high yields of cyclohexanecarboxylic acids.

Halogenation steps require careful control of reaction conditions and stoichiometry to avoid over-halogenation or side reactions.

The allyloxycarbonylation reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.

Catalyst choice for hydrogenation (rhodium or ruthenium on carbon) influences reaction temperature and pressure, affecting the purity and yield of the cyclohexanecarboxylic acid precursor.

Reduction steps (e.g., of amino-acylated disulfides) may use reducing agents such as triphenylphosphine, zinc, or sodium borohydride depending on intermediate nature.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Cyclohexane vs. Indole Core: The cyclohexane backbone in this compound offers conformational flexibility, contrasting with the planar, aromatic indole ring in 3-indolecarboxylic acid. This difference impacts electronic properties and biological interaction mechanisms (e.g., π-π stacking in indole derivatives) .

- Protected vs. Free Amine: Unlike (1S,3R)-3-aminocyclohexanecarboxylate, the Alloc group in the target compound prevents premature reactivity of the amine, making it suitable for stepwise synthetic protocols .

Key Observations :

- Thermal Sensitivity : The Alloc group in the target compound necessitates strict temperature control during handling, unlike the thermally stable 3-indolecarboxylic acid .

- Amine Reactivity: The free amine in (1S,3R)-3-aminocyclohexanecarboxylate increases its reactivity but limits shelf life compared to the protected derivative .

Research Findings and Limitations

- Stereochemical Impact: The (1S,3R) configuration in the amino derivative enhances GABA receptor binding, whereas the Alloc group’s stereochemical effects remain understudied .

- Commercial Viability: this compound is commercially available at >95% purity but is costlier than 3-indolecarboxylic acid, limiting large-scale industrial use .

Biological Activity

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid (ACCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ACCA, detailing its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allyloxycarbonyl group attached to an amino group on a cyclohexanecarboxylic acid backbone. Its chemical formula is CHNO, and it has a molecular weight of approximately 221.27 g/mol.

The biological activity of ACCA is primarily attributed to its ability to modulate enzyme activity through nucleophilic acyl substitution reactions. The compound's functional groups allow it to interact with various molecular targets, influencing biochemical pathways that are critical in cellular processes.

Anticoagulant Properties

Research indicates that ACCA exhibits anticoagulant effects by inhibiting activated blood coagulation factor X (FXa). This inhibition is crucial for preventing thrombus formation, making ACCA a candidate for developing new anticoagulant therapies. The compound's ability to be administered orally enhances its appeal as a therapeutic agent against thromboembolic diseases .

Antimicrobial and Anticancer Activities

ACCA and its derivatives have been studied for their antimicrobial and anticancer properties. Preliminary studies suggest that ACCA can inhibit the growth of certain bacterial strains and cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

- Anticoagulant Efficacy : A study demonstrated that ACCA significantly reduced thrombus formation in animal models, highlighting its potential as an effective anticoagulant agent. The study employed various dosages to assess the compound's pharmacodynamics and pharmacokinetics, revealing a dose-responsive relationship .

- Antimicrobial Activity : In vitro studies showed that ACCA exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, indicating effective concentrations for clinical consideration.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 221.27 g/mol | Varies (e.g., Azetidine-3-carboxylic acid ~115 g/mol) |

| Anticoagulant Activity | Yes | Yes (e.g., sulfonyl derivatives) |

| Antimicrobial Activity | Yes | Yes (e.g., various penicillins) |

| Administration Route | Oral | Oral/IV (varies by compound) |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid to ensure optimal yield and purity?

- Methodological Answer : Synthesis typically involves protecting the amino group with an allyloxycarbonyl (Alloc) moiety, followed by cyclization and carboxylation. Key factors include:

- Reagent selection : Use of anhydrous conditions and catalysts (e.g., palladium for deprotection) to minimize side reactions .

- Purification : Chromatography or recrystallization to isolate the compound from byproducts like unreacted starting materials or oxidation derivatives .

- Yield optimization : Adjusting stoichiometry of allyl chloroformate and reaction temperature to balance reactivity and stability of intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can confirm the presence of the allyloxycarbonylamino group (e.g., peaks at δ 4.5–5.5 ppm for allyl protons) and the cyclohexane ring conformation .

- IR spectroscopy : Detects carbonyl stretches (~1700 cm for carboxylic acid and carbamate groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the allyloxycarbonylamino group influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The polar carbamate group enhances solubility in polar aprotic solvents (e.g., DMF), while the cyclohexane ring reduces solubility in water .

- Reactivity : The Alloc group is base-labile, enabling selective deprotection under mild conditions (e.g., using Pd catalysts) for further functionalization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Dose-response profiling : Conduct parallel assays under standardized conditions (e.g., fixed pH, temperature) to isolate concentration-dependent effects .

- Target validation : Use knock-out models or competitive binding assays to confirm specificity for purported targets (e.g., enzymes or receptors) .

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl-substituted cyclohexanecarboxylic acids) to identify structure-activity relationships (SAR) .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to active sites using software like AutoDock or Schrödinger, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclohexane ring .

- MD simulations : Assess stability of ligand-target complexes over time, particularly conformational changes in the cyclohexane moiety .

Q. What strategies determine the stereochemical configuration of derivatives of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times to standards .

- Circular dichroism (CD) : Correlate Cotton effects with known stereoisomers of cyclohexane-based compounds .

Data Contradiction and Mechanistic Analysis

Q. Why might in vitro and in vivo studies show divergent efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic factors : Assess metabolic stability (e.g., susceptibility to esterases or cytochrome P450 enzymes) using liver microsome assays .

- Bioavailability : Compare logP values to optimize membrane permeability; modifications like PEGylation may enhance in vivo performance .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility protocols : Document reaction parameters (e.g., inert atmosphere, stirring rate) rigorously .

- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., over-oxidized or dimerized products) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | Calculated via HRMS | |

| Key Functional Groups | Carboxylic acid, Allyloxycarbonylamino | |

| Solubility | >10 mg/mL in DMSO | |

| Common Byproducts | Over-oxidized derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.